methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate is an ester compound characterized by its unique structure, which includes a dioxane ring Esters are widely known for their pleasant odors and are often found in natural products such as fruits and flowers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate typically involves the esterification of the corresponding carboxylic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this ester might involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts can also be employed to facilitate the reaction and reduce the need for corrosive liquid acids.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: Reduction of the ester can produce the corresponding alcohol.
Substitution: The ester group can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base. Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst.
Major Products
Hydrolysis: Produces the corresponding carboxylic acid and methanol.
Reduction: Produces the corresponding alcohol.
Substitution: Produces various substituted esters or amides, depending on the nucleophile used.
Scientific Research Applications
Methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a prodrug that can be metabolized into an active compound.
Industry: Utilized in the production of polymers and as a flavoring agent due to its ester functionality.
Mechanism of Action
The mechanism of action of methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate depends on its specific application. In biological systems, esters are often hydrolyzed by esterases to produce the corresponding carboxylic acid and alcohol. This hydrolysis can activate or deactivate the compound, depending on the context. The molecular targets and pathways involved would vary based on the specific biological or chemical environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Methyl acetate: A simple ester with a similar structure but without the dioxane ring.
Ethyl propanoate: Another ester with a similar backbone but different alkyl group.
Methyl butyrate: An ester with a longer carbon chain.
Uniqueness
Methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate is unique due to the presence of the dioxane ring, which can impart different chemical and physical properties compared to simpler esters
Properties
CAS No. |
194286-58-3 |
---|---|
Molecular Formula |
C10H16O5 |
Molecular Weight |
216.23 g/mol |
IUPAC Name |
methyl 3-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxan-4-yl]propanoate |
InChI |
InChI=1S/C10H16O5/c1-10(2)14-6-7(11)8(15-10)4-5-9(12)13-3/h8H,4-6H2,1-3H3/t8-/m0/s1 |
InChI Key |
NPKYACZOTPZNEH-QMMMGPOBSA-N |
Isomeric SMILES |
CC1(OCC(=O)[C@@H](O1)CCC(=O)OC)C |
Canonical SMILES |
CC1(OCC(=O)C(O1)CCC(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.